molecular formula C8H16O4S2 B14011057 Cyclobutane,1,1-bis(ethylsulfonyl)- CAS No. 6330-45-6

Cyclobutane,1,1-bis(ethylsulfonyl)-

Cat. No.: B14011057
CAS No.: 6330-45-6
M. Wt: 240.3 g/mol
InChI Key: GUBREGUKMJBJTQ-UHFFFAOYSA-N
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Description

Cyclobutane,1,1-bis(ethylsulfonyl)- is a chemical compound characterized by a cyclobutane ring with two ethylsulfonyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane,1,1-bis(ethylsulfonyl)- typically involves the reaction of cyclobutane derivatives with ethylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of cyclobutane,1,1-bis(ethylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane,1,1-bis(ethylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutane,1,1-bis(ethylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cyclobutane,1,1-bis(ethylsulfonyl)- exerts its effects involves the interaction of its ethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The cyclobutane ring provides a rigid framework that can influence the spatial orientation of the reactive groups, enhancing their specificity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane,1,1-bis(methylsulfonyl)-: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

    Cyclobutane,1,1-bis(phenylsulfonyl)-: Contains phenylsulfonyl groups, leading to different reactivity and applications.

Uniqueness

Cyclobutane,1,1-bis(ethylsulfonyl)- is unique due to the presence of ethylsulfonyl groups, which provide distinct chemical properties compared to other sulfonyl derivatives

Properties

CAS No.

6330-45-6

Molecular Formula

C8H16O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)cyclobutane

InChI

InChI=1S/C8H16O4S2/c1-3-13(9,10)8(6-5-7-8)14(11,12)4-2/h3-7H2,1-2H3

InChI Key

GUBREGUKMJBJTQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CCC1)S(=O)(=O)CC

Origin of Product

United States

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